N-[(2S)-3-amino-2-({3-methyl-N-[(2E,4Z)-8-methyldeca-2,4-dienoyl]-L-alpha-aspartyl}amino)butanoyl]-D-valyl-L-lysyl-3-hydroxy-L-alpha-aspartyl-L-alpha-aspartylglycyl-3-methyl-D-alpha-aspartyl-L-valyl-(4R)-4-methyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malacidin B is a member of a class of chemicals known as malacidins, which are produced by bacteria found in soil. These compounds are 10-member macrocycle lipopeptides discovered through gene sequencing and bioinformatic analysis. Malacidin B, along with Malacidin A, has shown significant potential as an antibacterial agent, particularly against Gram-positive bacteria .
Preparation Methods
The preparation of Malacidin B involves a culture-independent discovery platform that includes sequencing, bioinformatic analysis, and heterologous expression of biosynthetic gene clusters captured from environmental samples . The synthetic route for Malacidin B includes the following steps:
Gene Sequencing and Bioinformatic Analysis: Identification of the biosynthetic gene clusters responsible for Malacidin B production.
Heterologous Expression: Expression of these gene clusters in a suitable host to produce the compound.
Chemical Reactions Analysis
Malacidin B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the structure of Malacidin B, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives with different properties
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Malacidin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocycle lipopeptides and their synthesis.
Biology: Investigated for its role in bacterial cell wall synthesis and its interaction with bacterial cell wall precursors.
Medicine: Explored as a potential antibiotic agent against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)
Industry: Potential applications in the development of new antibacterial agents and treatments for bacterial infections
Mechanism of Action
Malacidin B exerts its antibacterial effects by binding to Lipid II, a bacterial cell wall precursor molecule, in a calcium-dependent manner. This binding prevents the incorporation of the subunit into the cell wall, disrupting synthesis and leading to the death of the bacterial cell . Unlike other antibiotics, Malacidin B retains its activity against vancomycin-resistant pathogens and in the presence of pulmonary surfactants .
Comparison with Similar Compounds
Malacidin B is structurally similar to other macrocycle drugs like Daptomycin and Friulimicin B but acts via its own distinct mechanism . The unique features of Malacidin B include its calcium-dependent binding to Lipid II and its activity against vancomycin-resistant pathogens .
Similar Compounds
Daptomycin: A cyclic lipopeptide antibiotic used to treat Gram-positive bacterial infections.
Friulimicin B: Another cyclic lipopeptide with antibacterial properties.
Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections, particularly those caused by Gram-positive bacteria
Malacidin B’s uniqueness lies in its distinct mechanism of action and its ability to retain activity against resistant pathogens, making it a promising candidate for future antibiotic development .
Properties
Key on ui mechanism of action |
Malacidin B appears to bind Lipid II via a calcium dependent mechanism despite the absence of the typical Asp-X-Asp-Gly motif associate with calcium binding. The structure of Malacidin B includes a 3-hydroxy-aspartate residue while the "X" variable spacer residue is absent. It is unknown how these unique structural features may impact the drug's mechanism of action. The binding of Malacidin B to Lipid II prevents the incorporation of the subunit into the cell wall, disrupting synthesis and likely resulting in death of the bacterial cell. Malacidin B does not appear to form pores nor does it seem to integrate into the cell wall. While this mechanism is similar to that of [DB00512], Malacidin B retains its activity against [DB00512]-resistant pathogens. Unlike other antibiotic agents, Malacidin B also retains its activity in the presence of pulmonary surfactants. |
---|---|
Molecular Formula |
C57H90N12O20 |
Molecular Weight |
1263.4 g/mol |
IUPAC Name |
(3S)-4-[[(3S,6R,12S,15S,18S,21R,24S,28S,30R)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methyldeca-2,4-dienoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C57H90N12O20/c1-11-28(6)18-14-12-13-15-20-36(70)63-41(30(8)55(84)85)51(80)67-43-32(10)60-48(77)35-22-29(7)25-69(35)54(83)40(27(4)5)66-50(79)42(31(9)56(86)87)64-37(71)24-59-46(75)34(23-38(72)73)62-53(82)44(45(74)57(88)89)68-47(76)33(19-16-17-21-58)61-49(78)39(26(2)3)65-52(43)81/h12-13,15,20,26-35,39-45,74H,11,14,16-19,21-25,58H2,1-10H3,(H,59,75)(H,60,77)(H,61,78)(H,62,82)(H,63,70)(H,64,71)(H,65,81)(H,66,79)(H,67,80)(H,68,76)(H,72,73)(H,84,85)(H,86,87)(H,88,89)/b13-12-,20-15+/t28?,29-,30?,31?,32?,33+,34+,35+,39-,40+,41+,42-,43+,44+,45?/m1/s1 |
InChI Key |
SMTCDPMWINUUKC-AVBBYWJWSA-N |
Isomeric SMILES |
CCC(C)CC/C=C\C=C\C(=O)N[C@@H](C(C)C(=O)O)C(=O)N[C@H]1C(NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CCCCN)C(C(=O)O)O)CC(=O)O)C(C)C(=O)O)C(C)C)C)C |
Canonical SMILES |
CCC(C)CCC=CC=CC(=O)NC(C(C)C(=O)O)C(=O)NC1C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CCCCN)C(C(=O)O)O)CC(=O)O)C(C)C(=O)O)C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.